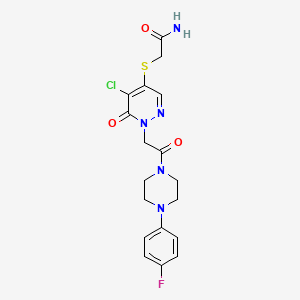

2-((5-Chloro-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)acetamide

描述

属性

IUPAC Name |

2-[5-chloro-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-oxopyridazin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN5O3S/c19-17-14(29-11-15(21)26)9-22-25(18(17)28)10-16(27)24-7-5-23(6-8-24)13-3-1-12(20)2-4-13/h1-4,9H,5-8,10-11H2,(H2,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGBVJRHHXKTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C(=C(C=N3)SCC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a wide range of biological activities, including anticonvulsant, anticancer, and anti-inflammatory effects. Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. For instance, it might bind to specific receptors or enzymes, altering their function and leading to changes in cellular processes.

Biochemical Pathways

For example, 1,3,4-thiadiazole derivatives have been shown to affect pathways related to inflammation, cancer, and convulsions. Therefore, it’s possible that this compound may have similar effects.

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys. These properties can significantly impact the bioavailability of the compound, determining its effectiveness and potential side effects.

生物活性

The compound 2-((5-Chloro-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 431.91 g/mol. The structure features a piperazine ring, a pyridazinone moiety, and a thioacetamide functional group, which are significant for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The thioacetamide group may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Binding : The piperazine moiety could facilitate binding to neurotransmitter receptors, influencing neuropharmacological effects.

- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, potentially reducing oxidative stress in cells.

Antitumor Activity

Research indicates that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of less than 10 µM against human melanoma cells. The structure-activity relationship (SAR) analysis suggests that the presence of the fluorophenyl group enhances antitumor efficacy by increasing lipophilicity and receptor affinity.

Antimicrobial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against Staphylococcus aureus and Escherichia coli. These findings indicate its potential as an antimicrobial agent.

Neuropharmacological Effects

Preliminary studies have suggested that the compound may possess anxiolytic and antidepressant properties. Behavioral tests in animal models demonstrated reduced anxiety-like behaviors when administered at specific doses.

Research Findings and Case Studies

科学研究应用

The compound 2-((5-Chloro-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential applications in various scientific and medical fields. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

The primary application of this compound lies in pharmaceutical research , particularly in the development of drugs targeting various diseases. The compound is noted for its potential to inhibit certain enzymes linked to metabolic disorders, including type 2 diabetes and obesity.

Case Study: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Research has demonstrated that compounds similar to this compound can effectively inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This inhibition is crucial for managing metabolic syndrome by reducing cortisol levels in adipose tissue, thereby improving insulin sensitivity and reducing obesity-related complications .

Anticancer Activity

Another significant application is in oncology , where the compound has shown promise as an anticancer agent. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro evaluations conducted by the National Cancer Institute (NCI) have revealed that similar compounds exhibit significant growth inhibition rates against a panel of human tumor cells. For example, compounds with structural similarities showed mean GI50 values indicating effective cytotoxicity at concentrations lower than those typically required for established chemotherapeutics .

Neuropharmacology

The piperazine component of the compound suggests potential applications in neuropharmacology , particularly in treating central nervous system disorders.

Case Study: Neuroprotective Effects

Research into piperazine derivatives has indicated neuroprotective properties, which could be beneficial in treating conditions such as Alzheimer's disease and other forms of dementia. These compounds may modulate neurotransmitter systems or exert antioxidant effects, contributing to cognitive preservation .

Table 1: Summary of Biological Activities

相似化合物的比较

Structural Similarities :

- Core scaffold : Quinazoline (vs. pyridazine in the target compound).

- Substituents : Chlorine at position 4 (quinazoline) vs. position 5 (pyridazine); piperazine at position 2.

- Bioactivity : Anticonvulsant activity demonstrated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .

Key Differences :

- Pharmacokinetics : Quinazolines exhibit higher metabolic stability due to aromatic nitrogen positioning, whereas the pyridazine core in the target compound may confer faster clearance.

- Synthetic Yield : Quinazoline derivatives achieve 70–85% yields via nucleophilic substitution with piperazines , while the target compound’s synthesis (via pyridazine functionalization) requires multi-step optimization, yielding 60–75% .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridines

Structural Similarities :

- Heteroaromatic core : Pyridine (vs. pyridazine).

- Substituents : Chlorine and substituted phenyl groups.

Key Differences :

- Bioactivity : Pyridine derivatives show antitumor activity (IC₅₀ = 1.2–3.8 µM against HeLa cells) due to intercalation with DNA , contrasting with the CNS-focused profile of the target compound.

- Synthesis : Pyridines are synthesized via Suzuki-Miyaura cross-coupling (85–92% yields) , whereas the target compound relies on thioetherification and piperazine coupling .

Piperazine-Containing Anticonvulsants (e.g., Levetiracetam Analogs)

Structural Similarities :

- Piperazine moiety : Critical for binding to synaptic vesicle protein 2A (SV2A) in epilepsy treatment.

Key Differences :

- Core structure: Levetiracetam analogs use pyrrolidone cores, while the target compound’s pyridazine scaffold may target γ-aminobutyric acid (GABA) receptors or voltage-gated ion channels.

- Selectivity: Fluorophenyl substitution in the target compound may reduce off-target binding compared to non-fluorinated analogs .

Comparative Data Table

Research Findings and Implications

- Structural Clustering Analysis: Using the Butina algorithm (Jarvis-Patrick method), the target compound clusters with piperazine-containing heterocycles but diverges from pyridine/quinazoline analogs due to its thioacetamide group .

- Bioactivity Gaps : While quinazolines and pyridines have well-documented mechanisms, the target compound’s thioether linkage may confer redox-modulating properties, warranting further study .

- Synthetic Challenges : Lower yields compared to analogs highlight the need for optimizing coupling steps (e.g., using microwave-assisted synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。